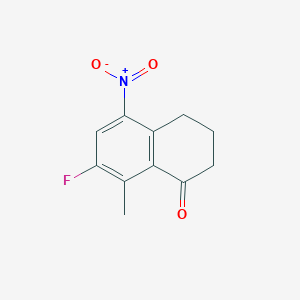

7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one

Overview

Description

7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one: is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a fluorine atom at the 7th position, a methyl group at the 8th position, and a nitro group at the 5th position on the naphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:

Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Methylation: The methyl group can be added through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Reduction: The reduction of the nitro group to an amino group, followed by oxidation to form the ketone, can be achieved using reagents like tin(II) chloride in hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or aldehydes.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Sodium amide (NaNH2) in liquid ammonia or thiourea in ethanol.

Major Products Formed

Oxidation: Formation of 7-fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1-carboxylic acid.

Reduction: Formation of 7-fluoro-8-methyl-5-amino-3,4-dihydronaphthalen-1(2H)-one.

Substitution: Formation of 7-amino-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one.

Scientific Research Applications

Chemistry

In chemistry, 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving nitro and fluorine groups. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential as a drug candidate.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The fluorine atom can enhance the compound’s binding affinity to specific targets, while the methyl group can influence its metabolic stability.

Comparison with Similar Compounds

Similar Compounds

7-Fluoro-8-methyl-5-nitronaphthalene: Lacks the ketone group, which affects its reactivity and applications.

8-Methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atom, which influences its chemical properties.

7-Fluoro-5-nitro-3,4-dihydronaphthalen-1(2H)-one: Lacks the methyl group, affecting its biological activity.

Uniqueness

The presence of the fluorine, methyl, and nitro groups in 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one makes it unique compared to similar compounds

Biological Activity

7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound belonging to the class of naphthalenones. Its unique structure, characterized by a fluorine atom at the 7th position, a methyl group at the 8th position, and a nitro group at the 5th position, provides it with distinctive biological properties. This article explores its biological activity, including antibacterial, antiplasmodial, and potential anticancer effects.

IUPAC Name: 7-fluoro-8-methyl-5-nitro-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula: C11H10FNO3

Molecular Weight: 223.2 g/mol

CAS Number: 143655-56-5

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The presence of fluorine enhances binding affinity to specific targets, while the methyl group influences metabolic stability .

Antibacterial Activity

Recent studies have demonstrated that derivatives of naphthalene compounds exhibit significant antibacterial properties. For instance, certain derivatives showed strong interactions with clumping factor A from Staphylococcus aureus, suggesting potential for development as antibacterial agents. The halogenated derivatives displayed particularly pronounced effects, indicating that modifications to the naphthalene structure can enhance antibacterial efficacy .

| Compound | Target | IC50 (µg/mL) |

|---|---|---|

| Compound 1 | S. aureus | 0.12 |

| Compound 3 | S. aureus | 0.55 |

| Chloroquine | S. aureus | 0.06 |

Antiplasmodial Activity

The compound has shown promise in targeting Plasmodium falciparum, the causative agent of malaria. In vitro studies demonstrated that certain derivatives exhibited potent antiplasmodial activity against both chloroquine-sensitive and resistant strains. For example, compound 3 displayed an IC50 value of 0.0049 µg/mL against the chloroquine-sensitive strain .

| Compound | Strain | IC50 (µg/mL) |

|---|---|---|

| Compound 1 | 3D7 (sensitive) | 0.0049 |

| Compound 3 | FCR-3 (resistant) | 0.12 |

| Chloroquine | FCR-3 (resistant) | 0.06 |

Anticancer Activity

The compound's potential as an anticancer agent has been explored through its inhibitory effects on epidermal growth factor receptor (EGFR) pathways. In vitro assays indicated that certain derivatives had nanomolar IC50 values against various cancer cell lines, outperforming established EGFR inhibitors like erlotinib . Molecular docking studies suggest that these compounds interact effectively with the ATP-binding pocket of EGFR.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound 3 | HuCCA-1 | 3.96 |

| Compound 8 | HepG2 | 11.42 |

| Erlotinib | A549 | 16.17 |

Case Studies

- Antimicrobial Efficacy : A study focused on the synthesis and evaluation of naphthoquinone derivatives highlighted their effectiveness against resistant bacterial strains, emphasizing the need for novel antibacterial agents in light of rising antibiotic resistance.

- Antimalarial Development : Research into phenylaminonaphthoquinones demonstrated their superior activity against chloroquine-resistant Plasmodium falciparum strains, suggesting a viable pathway for developing new antimalarial therapies.

Properties

IUPAC Name |

7-fluoro-8-methyl-5-nitro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3/c1-6-8(12)5-9(13(15)16)7-3-2-4-10(14)11(6)7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINDVQADBRIJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C2=C1C(=O)CCC2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625684 | |

| Record name | 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143655-56-5 | |

| Record name | 7-Fluoro-3,4-dihydro-8-methyl-5-nitro-1(2H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143655-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.